1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenoxy)ethan-1-one
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Overview
Description
1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenoxy)ethan-1-one is a synthetic compound belonging to the class of cathinones. Cathinones are known for their stimulant properties and are often used in research for their potential effects on the central nervous system. This compound is structurally related to other well-known cathinones, such as methylenedioxypyrovalerone (MDPV), but with unique modifications that may confer distinct pharmacological properties .
Preparation Methods
The synthesis of 1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenoxy)ethan-1-one typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of the benzofuran ring, followed by the introduction of the pyrrolidine moiety and the fluorophenoxy group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar routes but with enhanced efficiency and safety protocols .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized under specific conditions to form corresponding quinones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, potentially forming new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenoxy)ethan-1-one has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of cathinone derivatives.
Biology: Studied for its effects on neurotransmitter systems, particularly dopamine and norepinephrine reuptake inhibition.
Medicine: Investigated for potential therapeutic applications in treating disorders like ADHD and narcolepsy, although its safety and efficacy are still under evaluation.
Industry: Utilized in the development of new synthetic routes and the production of related compounds for research purposes
Mechanism of Action
The mechanism of action of 1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenoxy)ethan-1-one involves the inhibition of dopamine and norepinephrine reuptake. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of the central nervous system. The compound interacts with specific transporters and receptors, modulating their activity and contributing to its stimulant effects .
Comparison with Similar Compounds
Compared to other cathinones, such as methylenedioxypyrovalerone (MDPV) and α-pyrrolidinopentiophenone (α-PVP), 1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenoxy)ethan-1-one has unique structural features, including the benzofuran ring and the fluorophenoxy group. These modifications may result in different pharmacokinetic and pharmacodynamic properties, potentially offering distinct advantages or disadvantages in research and therapeutic applications. Similar compounds include:
- Methylenedioxypyrovalerone (MDPV)
- α-Pyrrolidinopentiophenone (α-PVP)
- 3’,4’-Dimethoxy-α-pyrrolidinopentiophenone (3,4-DMPV) .
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3/c21-17-3-1-2-4-19(17)25-13-20(23)22-9-7-16(12-22)14-5-6-18-15(11-14)8-10-24-18/h1-6,11,16H,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWHQSKMQSLAQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)COC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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